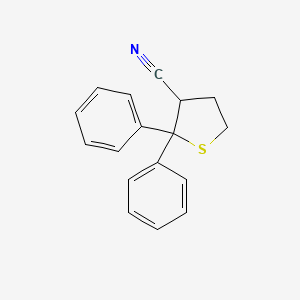

2,2-Diphenylthiolane-3-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

88692-07-3 |

|---|---|

Molecular Formula |

C17H15NS |

Molecular Weight |

265.4 g/mol |

IUPAC Name |

2,2-diphenylthiolane-3-carbonitrile |

InChI |

InChI=1S/C17H15NS/c18-13-16-11-12-19-17(16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-12H2 |

InChI Key |

XCMCVRLIKBITIF-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(C1C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Route Development

Mechanistic Investigations of Thiolane Ring Formation

The formation of the thiolane ring, a five-membered sulfur-containing heterocycle, is a key step in the synthesis of 2,2-Diphenylthiolane-3-carbonitrile. nih.gov Understanding the mechanisms behind this ring formation is crucial for developing efficient and stereoselective synthetic routes.

[3+2]-Cycloaddition Pathways for Thiolane Scaffolds

A prominent strategy for constructing the thiolane ring system involves [3+2]-cycloaddition reactions. researchgate.net This approach utilizes a three-atom component and a two-atom component to assemble the five-membered ring. In the context of thiolane synthesis, thiocarbonyl ylides have emerged as effective three-atom synthons. acs.org These reactive intermediates can be generated in situ and react with a variety of dipolarophiles, including alkenes and alkynes, to afford dihydro- and tetrahydrothiophene (B86538) derivatives. researchgate.netacs.org The reaction's utility is demonstrated by its ability to create complex molecular architectures in a single, highly regioselective step. acs.org High-pressure conditions have been shown to enhance the efficiency of these cycloadditions, particularly for thermally unstable or sterically hindered substrates. acs.org

The stereochemistry of the resulting thiolane is often controlled by the nature of the thiocarbonyl ylide and the dipolarophile. researchgate.net For instance, the reaction of a thiocarbonyl ylide with an α,β-unsaturated compound can lead to the formation of functionalized tetrahydrothiophenes with a high degree of stereoselectivity. researchgate.net The mechanism of 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles to form pyrrolidine (B122466) derivatives has been studied, and similar principles can be applied to understand the formation of thiolane rings. nih.gov

Alternative Ring-Closing Strategies

Beyond cycloaddition reactions, several other ring-closing strategies are available for the synthesis of the thiolane core. Ring-closing metathesis (RCM) has become a powerful tool for the formation of various unsaturated rings, including those containing heteroatoms like sulfur. organic-chemistry.orgwikipedia.org This method involves the intramolecular metathesis of a diene substrate catalyzed by a metal complex, typically ruthenium-based. organic-chemistry.org The versatility of RCM allows for the synthesis of a wide range of ring sizes, from 5 to 30-membered rings, and is tolerant of numerous functional groups. organic-chemistry.orgwikipedia.org

Other ring-closure methods include the condensation of a molecule containing a thiol group with a suitable electrophile. For example, the reaction of thioglycolic acid derivatives with α,β-acetylenic esters can lead to the formation of 3-hydroxy-2-thiophenecarboxylic acid derivatives after treatment with a base. researchgate.net Additionally, the intramolecular cyclization of appropriately substituted precursors, such as those derived from the reaction of ketones with a Vilsmeier reagent followed by cyclization with ethyl 2-mercaptoacetate, can provide access to thieno-fused systems. researchgate.net The synthesis of thiophenes through the cyclization of functionalized alkynes is another well-established approach. nih.gov

Introduction of the Nitrile Functionality

Dehydration of Primary Amides as a Synthetic Approach

One of the most fundamental and widely used methods for synthesizing nitriles is the dehydration of primary amides. researchgate.netorgoreview.comrsc.orgrsc.org This transformation involves the removal of a water molecule from the primary amide to yield the corresponding nitrile. orgoreview.com A variety of dehydrating agents have been employed for this purpose, ranging from strong and classical reagents like phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂) to milder and more selective modern catalytic systems. researchgate.netorgoreview.com

Recent advancements have focused on the development of catalytic dehydration methods using transition metals, non-transition metals, and even organocatalysts. rsc.orgrsc.org These catalytic approaches often offer milder reaction conditions and greater functional group tolerance compared to traditional stoichiometric reagents. researchgate.net For instance, zinc-catalyzed dehydration of primary amides has been shown to be an efficient method. researchgate.net

Table 1: Common Dehydrating Agents for the Conversion of Primary Amides to Nitriles

| Dehydrating Agent | Typical Reaction Conditions | Reference |

| Phosphorus Pentoxide (P₂O₅) | Strong, often requires heating | orgoreview.com |

| Phosphorus Oxychloride (POCl₃) | Strong, often used with a base | orgoreview.com |

| Thionyl Chloride (SOCl₂) | Strong, often used with a base | orgoreview.com |

| Cyanuric Chloride | Mild, used in DMF | researchgate.net |

| (COCl)₂-DMSO (Swern) | Mild, used with a tertiary amine base | researchgate.net |

| Zinc(II) Triflate/MSTFA | Catalytic, mild conditions | researchgate.net |

Nucleophilic Substitution and Cyanation Strategies for Nitrile Incorporation

Another major strategy for introducing the nitrile group is through nucleophilic substitution reactions, where a suitable leaving group is displaced by a cyanide anion. thieme-connect.dewikipedia.org Alkyl halides are common substrates for this transformation, with bromides generally being more reactive than chlorides. thieme-connect.de The choice of cyanide source is crucial, with sodium cyanide and potassium cyanide being common reagents. thieme-connect.dewikipedia.org To overcome issues with solubility and reactivity, phase-transfer catalysts or the use of polar aprotic solvents like DMSO or DMF are often employed. thieme-connect.de

The cyanide ion is an ambident nucleophile, meaning it can react through either the carbon or nitrogen atom. thieme-connect.de While reaction with alkali metal cyanides typically yields nitriles, the use of silver cyanide can favor the formation of isonitriles. thieme-connect.de

Palladium-catalyzed cyanation of aryl halides has become a powerful and general method for the synthesis of aryl nitriles. wikipedia.orgacs.org These reactions often use potassium cyanide or its less toxic surrogate, zinc cyanide, as the cyanide source. wikipedia.org

Stereoselective Synthesis of 2,2-Diphenylthiolane-3-carbonitrile and its Derivatives

Achieving stereocontrol in the synthesis of 2,2-Diphenylthiolane-3-carbonitrile is a significant challenge, particularly concerning the relative stereochemistry of the substituents on the thiolane ring. The development of stereoselective synthetic methods is crucial for obtaining specific isomers with desired properties.

In the context of the thiolane ring, a Michael-initiated ring closure, where a bromoallyl sulfone acts as a methylene (B1212753) synthon in a [3+2] annulation, can afford highly functionalized cyclopentane (B165970) derivatives with high stereoselectivity. researchgate.net Similar strategies could potentially be adapted for the synthesis of substituted thiolanes. Furthermore, the stereoselective synthesis of substituted tetrahydrofurans has been achieved through reactions of protected β-hydroxy aldehydes and ketones with diazo esters, highlighting the potential for substrate-controlled stereoselection. google.com

Future research in this area would likely focus on the development of catalytic asymmetric methods for the key ring-forming and functionalization steps to enable the efficient and selective synthesis of the desired stereoisomers of 2,2-Diphenylthiolane-3-carbonitrile.

Enantioselective and Diastereoselective Control Strategies

Achieving control over the stereochemistry at the C2 and C3 positions of the thiolane ring is a critical aspect of synthesizing 2,2-Diphenylthiolane-3-carbonitrile. The presence of a quaternary stereocenter at the 2-position and a tertiary stereocenter at the 3-position necessitates the use of sophisticated asymmetric synthetic methods.

One plausible strategy for the enantioselective synthesis of the target molecule involves a Michael addition of a thiol to an appropriately substituted α,β-unsaturated nitrile. The stereochemical outcome of such reactions can be influenced by employing chiral catalysts or auxiliaries. While direct literature on the synthesis of 2,2-Diphenylthiolane-3-carbonitrile is scarce, analogous reactions provide insight into potential methodologies. For instance, organocatalytic sulfa-Michael additions to α,β-unsaturated ketones have been shown to proceed with high enantioselectivity. nih.gov A similar approach could be envisioned for the conjugate addition of a diphenylmethanethiol (B1345659) equivalent to a cinnamonitrile (B126248) derivative, catalyzed by a chiral organocatalyst.

The diastereoselectivity of the reaction would be crucial in establishing the relative configuration of the two stereocenters. The development of bifunctional organocatalysts, such as those based on cinchona alkaloids or squaramides, has enabled high levels of both enantioselectivity and diastereoselectivity in conjugate addition reactions. scielo.org.mxresearchgate.net These catalysts can activate both the nucleophile and the electrophile, organizing the transition state to favor the formation of a specific stereoisomer.

A representative, albeit analogous, organocatalytic sulfa-Michael/aldol cascade reaction between 1,4-dithiane-2,5-diol (B140307) and chalcones, catalyzed by a bifunctional squaramide, yields trisubstituted tetrahydrothiophenes with three contiguous stereogenic centers in a highly stereocontrolled manner. organic-chemistry.org This highlights the potential of cascade reactions to rapidly build complexity in thiolane systems.

Table 1: Illustrative Enantioselective Sulfa-Michael Additions (Data is representative of analogous reactions and not specific to 2,2-Diphenylthiolane-3-carbonitrile)

| Catalyst | Nucleophile | Electrophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Chiral Squaramide | Thiophenol | Chalcone | >95:5 | up to 99% | scielo.org.mxresearchgate.net |

| Cinchona Alkaloid Derivative | Benzylthiol | Nitroalkene | up to 99:1 | up to 98% | beilstein-journals.org |

Chiral Auxiliary and Organocatalytic Approaches

Chiral Auxiliary Approaches

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in asymmetric synthesis. numberanalytics.com A chiral auxiliary can be temporarily attached to the substrate, directing the stereochemical course of a reaction, and then subsequently removed. acs.orgnih.gov For the synthesis of 2,2-Diphenylthiolane-3-carbonitrile, a chiral auxiliary could be appended to either the thiol precursor or the α,β-unsaturated nitrile.

Sulfur-based chiral auxiliaries, derived from amino acids, have demonstrated considerable utility in various asymmetric transformations, including Michael additions. scielo.org.mxresearchgate.net For example, an N-enoyl imide derived from a sulfur-containing chiral auxiliary can undergo diastereoselective conjugate addition. scielo.org.mx While this approach often requires stoichiometric amounts of the chiral auxiliary, the high levels of stereocontrol and predictability can be advantageous. acs.org

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green and metal-free alternative to traditional methods. rsc.orgnih.gov Chiral organocatalysts, such as proline derivatives, cinchona alkaloids, and thioureas, can effectively catalyze a wide range of transformations with high enantioselectivity. beilstein-journals.org

In the context of synthesizing 2,2-Diphenylthiolane-3-carbonitrile, an organocatalytic approach could involve the conjugate addition of a sulfur nucleophile to an α,β-unsaturated nitrile. For instance, a chiral thiourea (B124793) catalyst could activate the nitroalkene through hydrogen bonding, while a basic cocatalyst activates the thiol, facilitating a highly enantioselective Michael addition. beilstein-journals.org The development of bifunctional catalysts that can activate both reaction partners simultaneously is a key area of research in this field. nih.gov

Modern Convergent and Divergent Synthesis Strategies

Convergent Synthesis

For 2,2-Diphenylthiolane-3-carbonitrile, a convergent approach could involve the synthesis of two key fragments: a 1,1-diphenyl-substituted sulfur-containing nucleophile and a 3-carbonitrile-containing electrophile. For example, a pre-formed diphenylmethylthiolate could be reacted with a suitable three-carbon synthon already bearing the nitrile functionality and a leaving group. The final ring-closing step would then construct the thiolane ring.

Divergent Synthesis

In contrast to a convergent approach, a divergent synthesis starts from a common intermediate that can be elaborated into a variety of different target molecules. nih.govnih.govacs.orgacs.org This strategy is particularly useful for creating libraries of related compounds for biological screening.

A potential divergent synthesis of derivatives of 2,2-Diphenylthiolane-3-carbonitrile could begin with a functionalized 2,2-diphenylthiolane core. This core structure could then be subjected to various transformations to introduce the carbonitrile group at the C3 position or other functional groups at different positions on the thiolane ring. For instance, a ketone at the 3-position could be converted to the nitrile via a cyanohydrin formation followed by reduction, or other nucleophiles could be introduced to generate a range of analogues.

Exploration of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. mdpi.comrsc.org This involves the use of environmentally benign solvents, renewable starting materials, and catalytic methods that reduce waste.

For the synthesis of sulfur-containing heterocycles like 2,2-Diphenylthiolane-3-carbonitrile, several green approaches can be considered. The use of elemental sulfur as a sulfur source is an attractive option due to its low cost and abundance. researchgate.netthieme-connect.com Reactions can often be performed in greener solvents such as water, ionic liquids, or deep eutectic solvents, reducing the reliance on volatile organic compounds. mdpi.com

Organocatalysis, as discussed earlier, is inherently a green technology as it avoids the use of heavy metals. Furthermore, inverse vulcanization, a process that involves the direct copolymerization of elemental sulfur with unsaturated organic molecules, offers a solvent-free and atom-economical route to polysulfides. rsc.org While not directly applicable to the synthesis of a small molecule like 2,2-Diphenylthiolane-3-carbonitrile, the principles of atom economy and waste reduction are central to developing more sustainable synthetic routes. The use of flow chemistry can also contribute to a greener process by improving safety, efficiency, and scalability.

Elucidation of Reaction Mechanisms and Detailed Reactivity Profiles

Mechanistic Pathways of Nitrile Functional Group Transformations

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, primarily centered around the electrophilic nature of the carbon atom and the nucleophilic nature of the nitrogen atom after initial reaction.

The acid-catalyzed hydrolysis of a nitrile, such as in 2,2-Diphenylthiolane-3-carbonitrile, to a carboxylic acid proceeds through a multi-step mechanism. The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the nitrile carbon. Subsequent deprotonation and tautomerization lead to the formation of an amide intermediate, specifically 2,2-Diphenylthiolane-3-carboxamide. This amide can then undergo further acid-catalyzed hydrolysis to yield the corresponding carboxylic acid, 2,2-Diphenylthiolane-3-carboxylic acid, and an ammonium (B1175870) ion.

Table 1: Key Intermediates in Acid-Catalyzed Hydrolysis

| Intermediate | Structure | Role |

| Protonated Nitrile | R-C≡N⁺-H | Activated electrophile |

| Imidic Acid | R-C(OH)=NH | Tautomer of the amide |

| Amide | R-C(=O)NH₂ | Stable intermediate |

| Protonated Amide | R-C(=O)N⁺H₃ | Activated for nucleophilic attack by water |

Under basic conditions, the hydrolysis of the nitrile in 2,2-Diphenylthiolane-3-carbonitrile would be initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. This forms a hydroxy imine anion, which is then protonated by water to give a hydroxy imine. Tautomerization of the hydroxy imine yields the amide, 2,2-Diphenylthiolane-3-carboxamide. The amide can then be further hydrolyzed under basic conditions, which involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate that expels an amide anion (a poor leaving group) to form the carboxylate salt. Subsequent acidification would yield the final carboxylic acid product.

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group of 2,2-Diphenylthiolane-3-carbonitrile to a primary amine, (2,2-Diphenylthiolan-3-yl)methanamine. The mechanism involves the nucleophilic addition of hydride ions from LiAlH₄ to the nitrile carbon, followed by a second hydride addition to the resulting imine intermediate. Acidic workup then protonates the resulting amino anion to give the primary amine. nih.gov Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as palladium, platinum, or nickel is another effective method for this transformation. nih.gov

Reduction to Aldehydes: The reduction of the nitrile to an aldehyde, 2,2-Diphenylthiolane-3-carbaldehyde, requires a less powerful reducing agent that can stop the reaction at the imine stage. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose. The reaction is typically carried out at low temperatures to prevent over-reduction. DIBAL-H adds a single hydride to the nitrile carbon, forming an aluminum-imine complex. Subsequent hydrolysis of this complex liberates the aldehyde.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily attack the electrophilic carbon of the nitrile group. nih.govncert.nic.in

Reaction with Grignard Reagents: The reaction of 2,2-Diphenylthiolane-3-carbonitrile with a Grignard reagent would proceed via nucleophilic addition of the carbanionic R-group to the nitrile carbon, forming an imine anion-magnesium salt complex. lookchem.com This intermediate is stable until acidic workup. The addition of aqueous acid hydrolyzes the imine to a ketone. lookchem.com For example, reaction with methylmagnesium bromide would yield 1-(2,2-Diphenylthiolan-3-yl)ethan-1-one after hydrolysis.

Reaction with Organolithium Reagents: Organolithium reagents react in a similar fashion to Grignard reagents, adding to the nitrile to form a lithium imine salt. ncert.nic.in Subsequent acidic workup also yields a ketone. ncert.nic.in

Table 2: Products of Nucleophilic Addition to the Nitrile Group

| Reagent | Intermediate | Final Product (after hydrolysis) |

| Grignard Reagent (R-MgX) | Imine anion-magnesium salt | Ketone (R'-C(=O)-R) |

| Organolithium Reagent (R-Li) | Lithium imine salt | Ketone (R'-C(=O)-R) |

The carbon atom of the nitrile group in 2,2-Diphenylthiolane-3-carbonitrile is inherently electrophilic due to the polarization of the carbon-nitrogen triple bond. This electrophilicity is the basis for its reactivity towards a wide range of nucleophiles, as detailed in the preceding sections on hydrolysis and organometallic additions. The presence of the electron-withdrawing phenyl groups may slightly enhance the electrophilic character of the nitrile carbon.

Reactivity of the Thiolane Ring System

The thiolane ring is a five-membered saturated heterocycle containing a sulfur atom. In 2,2-Diphenylthiolane-3-carbonitrile, the reactivity of the thiolane ring itself is generally limited compared to the nitrile group. The C-S bonds are relatively stable. However, the sulfur atom possesses lone pairs of electrons, making it a potential nucleophile and susceptible to oxidation.

Potential reactions involving the thiolane ring include:

Oxidation: The sulfur atom can be oxidized to a sulfoxide (B87167) and then to a sulfone using oxidizing agents such as hydrogen peroxide or peroxy acids. This would yield 2,2-Diphenylthiolane-3-carbonitrile 1-oxide and 2,2-Diphenylthiolane-3-carbonitrile 1,1-dioxide, respectively.

Ring Opening: While the thiolane ring is generally stable, ring-opening reactions can occur under specific conditions, often involving strong nucleophiles or electrophiles, or through desulfurization reactions. However, these reactions are less common for simple thiolanes compared to more strained sulfur heterocycles like thiiranes.

Ring-Opening Mechanisms and Associated Rearrangements

The thiolane ring, a five-membered saturated heterocycle containing a sulfur atom, is generally stable. However, ring-opening can be induced under specific conditions, often involving the sulfur atom or adjacent functional groups. For 2,2-diphenylthiolane-3-carbonitrile, several potential ring-opening pathways can be postulated.

One possible mechanism involves the activation of the sulfur atom. For instance, reaction with electrophiles or oxidizing agents could lead to a sulfonium (B1226848) ion intermediate. Subsequent nucleophilic attack at one of the adjacent carbon atoms (C2 or C5) would result in the cleavage of a C-S bond and the opening of the ring. The regioselectivity of this attack would be influenced by steric hindrance from the bulky gem-diphenyl groups at C2 and the electronic effects of the nitrile group at C3.

Another potential pathway for ring-opening could be initiated by the nitrile group. Under strongly acidic or basic conditions, the nitrile group could be hydrolyzed or otherwise transformed, potentially leading to intramolecular reactions that strain and ultimately open the thiolane ring.

Rearrangements following ring-opening are plausible, particularly if carbocationic intermediates are formed. The presence of the phenyl groups at the C2 position could facilitate rearrangements, such as 1,2-phenyl shifts, to form more stable carbocationic species before final product formation. For instance, a ring-opening event that generates a positive charge at C2 could be followed by the migration of one of the phenyl groups.

Oxidation and Reduction Chemistry of the Thiolane Sulfur Atom

The sulfur atom in the thiolane ring is susceptible to both oxidation and reduction, which can significantly alter the reactivity of the molecule.

Oxidation: The sulfide (B99878) functionality in the thiolane ring can be readily oxidized to a sulfoxide and further to a sulfone. nih.gov Common oxidizing agents such as hydrogen peroxide or peroxy acids are typically employed for these transformations. nih.govnih.gov The oxidation to the sulfoxide introduces a chiral center at the sulfur atom, potentially leading to diastereomeric products due to the existing stereocenter at C3. The relative stereochemistry of the resulting sulfoxide would be influenced by the steric bulk of the adjacent diphenyl groups. Further oxidation to the achiral sulfone is also a common reaction for thiolanes. researchgate.net

Reduction: The corresponding sulfoxide can be reduced back to the sulfide using various reducing agents. nih.gov Common reagents for this transformation include those that are chemoselective and tolerate other functional groups like nitriles. nih.gov Theoretical studies on the reduction of sulfoxides by thiols suggest the formation of a sulfurane intermediate. researchgate.netrsc.org

The oxidation state of the sulfur atom has a profound impact on the electronic properties of the ring. The electron-withdrawing nature of the sulfoxide and sulfone groups would decrease the electron density of the thiolane ring, potentially influencing the reactivity of other parts of the molecule.

Reactivity at the Diphenyl-Substituted Carbon Center

The C2 carbon of 2,2-diphenylthiolane-3-carbonitrile is a quaternary carbon, which is generally unreactive towards many common chemical transformations due to steric hindrance. The two bulky phenyl groups shield this position from nucleophilic attack or reactions involving the direct formation of new bonds at this center.

However, reactions that proceed through radical intermediates or carbocationic species at this position could be possible under specific conditions. For instance, a reaction that leads to the formation of a tertiary carbocation at C2 upon ring opening could be stabilized by the two adjacent phenyl groups through resonance. The synthesis of quaternary carbon centers often requires specialized synthetic methods. nih.gov The challenge of forming contiguous all-carbon quaternary stereocenters is a significant hurdle in chemical synthesis. nih.gov

Stereochemical Outcomes and Diastereoselectivity in Reactions

The presence of a stereocenter at the C3 position of 2,2-diphenylthiolane-3-carbonitrile implies that reactions at other positions in the ring can lead to the formation of diastereomers. The stereochemical outcome of such reactions would be highly dependent on the reaction mechanism and the influence of the existing stereocenter and the bulky substituents.

For instance, in the oxidation of the thiolane sulfur to a sulfoxide, the approach of the oxidizing agent would be directed by the steric bulk of the diphenyl groups and the nitrile group. This would likely lead to a preference for the formation of one diastereomer over the other. The stereoselective synthesis of highly substituted cyclic compounds often relies on controlling the approach of reagents to a chiral substrate. beilstein-journals.org The use of chiral auxiliaries or catalysts can also be employed to achieve high diastereoselectivity in the synthesis of complex molecules. nih.gov

Similarly, any reaction at the C5 position, for example, would be influenced by the stereochemistry at C3, potentially leading to a diastereoselective outcome. The Felkin-Ahn model is often used to predict the stereoselectivity of nucleophilic additions to carbonyl groups adjacent to a stereocenter, and similar principles could be applied to predict the outcomes of reactions on the thiolane ring. youtube.com

Kinetic and Thermodynamic Aspects of Chemical Transformations

Specific kinetic and thermodynamic data for reactions involving 2,2-diphenylthiolane-3-carbonitrile are not documented in the available literature. However, general principles can be applied to predict the energetic profiles of its potential transformations.

Kinetics: The rates of reactions involving this molecule would be significantly influenced by steric hindrance. The gem-diphenyl group at C2 would sterically hinder the approach of reagents to the sulfur atom and the C3 and C5 positions of the ring. This steric crowding would likely lead to slower reaction rates compared to less substituted thiolanes. The electronic nature of the substituents would also play a role. The electron-withdrawing nitrile group could affect the nucleophilicity of the sulfur atom and the acidity of the adjacent protons.

Thermodynamics: The thermodynamic stability of the thiolane ring is a key factor in its reactivity. Ring-opening reactions would only be favorable if the products are thermodynamically more stable or if the reaction is driven by a significant release of ring strain, which is less pronounced in five-membered rings compared to smaller rings like thiiranes. The thermodynamic data for the parent compound, tetrahydrothiophene (B86538) (thiolane), has been studied. youtube.com The stability of potential products from ring-opening or other transformations would determine the position of the equilibrium. For example, the oxidation of the sulfide to a sulfone is typically a thermodynamically favorable process.

Influence of Aromatic and Nitrile Substituents on Reaction Energetics and Selectivity

The phenyl and nitrile substituents are expected to exert significant electronic and steric effects on the reactivity of 2,2-diphenylthiolane-3-carbonitrile.

Electronic Effects:

Phenyl Groups: The two phenyl groups at the C2 position are primarily electron-withdrawing through an inductive effect, but can act as electron-donating groups through resonance if a positive charge develops at the C2 position. This dual nature can influence the stability of intermediates and transition states.

Nitrile Group: The nitrile group at the C3 position is strongly electron-withdrawing due to both induction and resonance. This will decrease the electron density in its vicinity, affecting the acidity of the proton at C3 and the nucleophilicity of the nearby sulfur atom. The electron-withdrawing nature of nitrile groups is a well-established principle in heterocyclic chemistry. acs.org

Steric Effects:

Phenyl Groups: The two phenyl groups create a highly congested steric environment around the C2 and C3 positions. This steric bulk will hinder the approach of reagents, thereby influencing the regioselectivity and stereoselectivity of reactions. For example, a nucleophilic attack at the sulfur atom or the C3 carbon would be sterically disfavored.

Nitrile Group: The linear geometry of the nitrile group presents a smaller steric profile compared to the phenyl groups.

These combined steric and electronic effects will ultimately govern the reaction pathways, energetics, and selectivity of transformations involving 2,2-diphenylthiolane-3-carbonitrile. The interplay of these factors determines whether reactions are under kinetic or thermodynamic control and dictates the structure of the resulting products. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate carbon-hydrogen framework of organic molecules. wikipedia.org For 2,2-Diphenylthiolane-3-carbonitrile, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals, confirming its unique structure. ipb.pt

High-Resolution One-Dimensional NMR (¹H, ¹³C)

One-dimensional (1D) NMR provides fundamental information about the chemical environment, connectivity, and number of protons and carbons in a molecule. nims.go.jp

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl groups and the aliphatic protons on the thiolane ring.

Aromatic Protons: The ten protons on the two phenyl rings would likely appear in the downfield region (typically δ 7.0-8.0 ppm). Due to the gem-diphenyl substitution, electronic environments may vary, potentially leading to complex multiplets. nims.go.jpacs.org

Thiolane Ring Protons: The protons on the thiolane ring (at positions 3, 4, and 5) would resonate in the upfield region. The proton at C3, being adjacent to the electron-withdrawing nitrile group, is expected to be the most downfield of the aliphatic signals. The protons at C4 and C5 would show characteristic splitting patterns (multiplicity) based on their coupling to adjacent protons.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for each unique carbon atom.

Aromatic Carbons: The phenyl rings would exhibit multiple signals in the aromatic region (typically δ 120-150 ppm). chemicalbook.com This includes the quaternary ipso-carbons attached to the thiolane ring and the protonated carbons.

Thiolane Ring Carbons: The C2 carbon, bonded to two phenyl groups and the sulfur atom, would appear as a distinct quaternary signal. The C3, C4, and C5 carbons would appear in the aliphatic region, with their chemical shifts influenced by the sulfur atom and the nitrile group.

Nitrile Carbon: The carbon of the nitrile group (-C≡N) would be observed as a characteristic quaternary signal in the δ 115-125 ppm range. spectroscopyonline.com

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic (C₆H₅) | ~7.0 - 8.0 (Multiplet) | ~120 - 150 | Complex signals due to multiple, non-equivalent protons and carbons. |

| Thiolane C3-H | Further downfield in aliphatic region | Aliphatic region | Shift influenced by adjacent nitrile group. |

| Thiolane C4-H₂ | Aliphatic region | Aliphatic region | Expected to be a multiplet due to coupling with C3 and C5 protons. |

| Thiolane C5-H₂ | Aliphatic region | Aliphatic region | Shift influenced by adjacent sulfur atom. |

| Thiolane C2 | N/A | Quaternary signal | Gem-diphenyl substituted carbon. |

| Nitrile (-C≡N) | N/A | ~115 - 125 | Characteristic quaternary carbon signal. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. numberanalytics.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For 2,2-Diphenylthiolane-3-carbonitrile, COSY would show cross-peaks connecting the protons on C3, C4, and C5, confirming their connectivity within the thiolane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). wikipedia.orglibretexts.org This technique would definitively link each proton signal from the thiolane ring to its corresponding carbon signal, facilitating the assignment of the aliphatic portion of the ¹³C spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). sdsu.edulibretexts.org This is vital for identifying quaternary carbons and piecing together the molecular skeleton. For instance, HMBC would show correlations from the C3 proton to the nitrile carbon and the C2 and C4 carbons. Correlations from the aromatic protons to the C2 carbon would confirm the attachment of the phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the 3D structure and stereochemistry of the molecule. numberanalytics.com NOESY could reveal spatial relationships between the protons on the thiolane ring and the phenyl groups, helping to define the molecule's preferred conformation. researchgate.net

Solid-State NMR for Condensed Phase Analysis

Solid-State NMR (ssNMR) provides structural information on materials in their solid, crystalline, or amorphous forms. fsu.eduyoutube.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent forces. fsu.edu Analysis of crystalline 2,2-Diphenylthiolane-3-carbonitrile by ssNMR could reveal details about its crystal packing, conformational differences not observed in solution, and the presence of polymorphs. tandfonline.com Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid material. fsu.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of specific bonds. For 2,2-Diphenylthiolane-3-carbonitrile, the IR spectrum would be dominated by several key features:

C≡N Stretch: A sharp, intense absorption band is expected in the range of 2220-2260 cm⁻¹, which is characteristic of the nitrile group. spectroscopyonline.comnih.gov

Aromatic C-H Stretch: Signals for the aromatic C-H stretching would appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals for the C-H bonds of the thiolane ring would be found just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations would produce one or more bands in the 1450-1600 cm⁻¹ region.

C-S Stretch: The carbon-sulfur bond stretch is typically weak and appears in the fingerprint region (around 600-800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds.

The C≡N stretch would also be visible, often with a strong intensity. nih.gov

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Signal | Intensity |

|---|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Yes | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Yes | Medium |

| Nitrile (C≡N) | Stretch | 2220 - 2260 | Yes | Strong, Sharp (IR) |

| Aromatic C=C | Stretch | 1450 - 1600 | Yes | Medium-Strong |

| C-S | Stretch | 600 - 800 | Yes | Weak (IR), Stronger (Raman) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Magnetic Circular Dichroism (MCD)

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of 2,2-Diphenylthiolane-3-carbonitrile would be primarily dictated by the electronic transitions within the two phenyl rings. libretexts.org The presence of the sulfur atom and the nitrile group, acting as auxochromes, would likely cause a bathochromic (red) shift of the characteristic benzene (B151609) absorption bands (π→π* transitions) compared to unsubstituted benzene. acs.org

Magnetic Circular Dichroism (MCD) Spectroscopy: MCD measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. wikipedia.org This technique is particularly sensitive to the electronic structure and symmetry of chromophores. rsc.org For a molecule like 2,2-Diphenylthiolane-3-carbonitrile, MCD could provide more detailed information about the nature of the electronic transitions of the aromatic systems than UV-Vis alone, potentially resolving overlapping absorption bands and offering insights into the electronic states of the molecule. oup.comnih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. wikipedia.org High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion (M⁺), which could be used to confirm the molecular formula of 2,2-Diphenylthiolane-3-carbonitrile (C₁₇H₁₅NS).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. raco.cat For 2,2-Diphenylthiolane-3-carbonitrile, characteristic fragmentation pathways could include:

Loss of the nitrile group (-CN).

Cleavage of the thiolane ring, potentially with loss of sulfur-containing fragments. arkat-usa.orgnih.gov

Fragmentation of the phenyl groups.

Rearrangements, such as the McLafferty rearrangement, could occur if energetically favorable. youtube.com Analysis of these fragment ions helps to piece together the molecular structure, corroborating the data obtained from NMR and other spectroscopic methods. optica.orgacs.orgresearchgate.net

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. numberanalytics.comnih.gov The technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. libretexts.org This pattern arises from the constructive and destructive interference of X-rays scattered by the electrons in the crystal lattice. numberanalytics.com Mathematical analysis of the diffraction data allows for the calculation of an electron density map, from which the exact position of each atom in the molecule can be determined. libretexts.org

This powerful technique provides unambiguous data on bond lengths, bond angles, and torsion angles, revealing the molecule's precise conformation in the solid state. numberanalytics.com Furthermore, it determines the crystal system, space group, and unit cell dimensions, which describe how the molecules pack together to form the crystal. numberanalytics.comnih.gov

A thorough search of the scientific literature and crystallographic databases, such as the Crystallography Open Database, did not yield a publicly available crystal structure for 2,2-Diphenylthiolane-3-carbonitrile. crystallography.net Therefore, specific experimental data on its bond lengths, angles, and crystal packing cannot be presented.

However, were a suitable crystal of 2,2-Diphenylthiolane-3-carbonitrile to be analyzed, the resulting data would be presented in a standardized format, as illustrated in the example table below. This table showcases the typical parameters obtained from a single-crystal X-ray diffraction experiment for an organic molecule.

Table 1: Illustrative Example of Crystal Data and Structure Refinement Parameters for a Hypothetical Organic Compound. This table is for illustrative purposes only and does not represent data for 2,2-Diphenylthiolane-3-carbonitrile.

| Parameter | Value |

| Empirical formula | C₁₈H₁₇NS |

| Formula weight | 279.40 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.05 Å |

| b | 14.28 Å |

| c | 12.50 Å |

| α | 90° |

| β | 98.50° |

| γ | 90° |

| Volume | 1420.5 ų |

| Z | 4 |

| Density (calculated) | 1.305 Mg/m³ |

| R-factor (R1) | 0.045 |

| Goodness-of-fit on F² | 1.05 |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically designed to detect and characterize chemical species that possess one or more unpaired electrons, such as free radicals. libretexts.orgbyjus.com The principle is analogous to Nuclear Magnetic Resonance (NMR), but it probes the magnetic moments of unpaired electrons rather than atomic nuclei. libretexts.org When a sample is placed in a strong magnetic field, the unpaired electron's spin can align in two different energy states. Absorption of microwave radiation can induce transitions between these states, giving rise to an ESR spectrum. byjus.com

This method is invaluable for studying reaction mechanisms, particularly in identifying transient radical intermediates that are often too short-lived or at too low a concentration to be detected by other means. libretexts.orgwiley.com For a molecule like 2,2-Diphenylthiolane-3-carbonitrile, ESR spectroscopy would be the ideal tool to investigate its behavior under conditions that might generate radicals, such as electrochemical oxidation or reduction.

While no specific ESR studies on 2,2-Diphenylthiolane-3-carbonitrile were found in the reviewed literature, the technique's applicability can be inferred. If the compound were to undergo a one-electron reduction to form a radical anion, or oxidation to form a radical cation, ESR spectroscopy could confirm the radical's formation.

Analysis of the resulting spectrum provides key parameters. The g-factor gives information about the radical's electronic environment. libretexts.org More importantly, the hyperfine splitting pattern, which results from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N, ¹³C), reveals how the unpaired electron's spin density is distributed across the molecule. libretexts.orgethernet.edu.et This information provides critical insight into the electronic structure of the radical intermediate.

Table 2: Illustrative Example of ESR Hyperfine Coupling Constants for a Hypothetical Organic Radical. This table is for illustrative purposes only and does not represent data for a radical of 2,2-Diphenylthiolane-3-carbonitrile.

| Radical Species | Nucleus | Hyperfine Coupling Constant (a) in Gauss (G) |

| Hypothetical Radical Anion | ¹⁴N (nitrile) | 2.5 G |

| ¹H (position 4, axial) | 8.0 G | |

| ¹H (position 4, equatorial) | 4.2 G | |

| ¹H (position 5, axial) | 1.5 G | |

| ¹H (position 5, equatorial) | 1.5 G | |

| g-factor | - | 2.0035 |

Theoretical and Computational Chemistry Investigations

Computational Screening and Design of Related Analogues

The rational design and discovery of novel therapeutic agents have been significantly accelerated by the integration of theoretical and computational chemistry. In the context of 2,2-Diphenylthiolane-3-carbonitrile, computational screening and the design of related analogues represent a crucial step in optimizing its potential biological activities. These in silico methods allow for the high-throughput evaluation of virtual compounds, prioritizing the synthesis of molecules with the highest probability of success, thereby saving considerable time and resources.

The process typically begins with the core scaffold of 2,2-Diphenylthiolane-3-carbonitrile, which serves as a template for generating a virtual library of analogues. Modifications are systematically introduced to this core structure to explore the chemical space and understand structure-activity relationships (SAR). Common modifications include:

Substitution on the Phenyl Rings: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl, and alkoxy groups) at different positions on the two phenyl rings can modulate the electronic and steric properties of the molecule.

Modification of the Thiolane Ring: Alterations to the thiolane moiety, such as oxidation of the sulfur atom or substitution at other available positions, can influence the compound's conformation and interaction with biological targets.

Bioisosteric Replacement of the Nitrile Group: The carbonitrile group can be replaced with other functional groups that are known to have similar physicochemical properties (bioisosteres), such as a tetrazole, oxadiazole, or a carboxylic acid, to potentially improve metabolic stability or binding interactions.

Once a virtual library of analogues is generated, a variety of computational techniques are employed to screen these compounds and predict their properties.

A key technique in computational screening is molecular docking . This method predicts the preferred orientation of a ligand when bound to a specific receptor, estimating the strength of the interaction, often expressed as a docking score or binding energy. For a hypothetical target protein, the analogues of 2,2-Diphenylthiolane-3-carbonitrile would be docked into the active site to identify which modifications lead to more favorable interactions, such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking.

To illustrate this, a hypothetical molecular docking study of a series of analogues against a putative protein target is presented in the table below. The modifications are focused on substitutions at the para-position of one of the phenyl rings.

| Compound ID | R-Group Substitution | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Parent | -H | -7.5 | Phe234, Leu312 |

| Analogue 1 | -Cl | -8.2 | Phe234, Leu312, Arg298 |

| Analogue 2 | -CH3 | -7.8 | Phe234, Leu312, Val230 |

| Analogue 3 | -OCH3 | -8.5 | Phe234, Leu312, Ser299 (H-bond) |

| Analogue 4 | -NO2 | -7.1 | Phe234, Leu312 |

Another powerful computational tool is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical relationships that correlate the chemical structures of compounds with their biological activities. By analyzing a set of known active and inactive compounds, a predictive model can be built. This model can then be used to estimate the activity of newly designed, unsynthesized analogues of 2,2-Diphenylthiolane-3-carbonitrile. The descriptors used in QSAR models can include electronic, steric, and hydrophobic parameters.

In addition to predicting biological activity, computational methods are also vital for assessing the pharmacokinetic properties of the designed analogues, under a paradigm often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential metabolic liabilities. This early-stage assessment helps in filtering out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles.

The table below provides an example of a computational ADME prediction for the top-scoring analogues from the hypothetical docking study.

| Compound ID | Predicted Oral Bioavailability (%) | Predicted BBB Permeability | Predicted hERG Inhibition |

|---|---|---|---|

| Parent | 65 | High | Low Risk |

| Analogue 1 | 70 | High | Low Risk |

| Analogue 3 | 75 | Medium | Low Risk |

Ultimately, the goal of computational screening and design is to generate a small set of promising analogues of 2,2-Diphenylthiolane-3-carbonitrile for chemical synthesis and subsequent experimental testing. This iterative cycle of design, prediction, synthesis, and testing is a cornerstone of modern medicinal chemistry, enabling the more rapid development of novel and effective therapeutic agents.

Role in Advanced Organic Transformations and Synthetic Applications

Precursor in the Synthesis of Novel Heterocyclic Compounds

The inherent functionalities of 2,2-Diphenylthiolane-3-carbonitrile make it a promising starting material for the synthesis of a diverse array of heterocyclic structures. The presence of the thiolane ring allows for the construction of fused and spirocyclic systems, while the nitrile group serves as a versatile handle for the introduction of various nitrogen-containing heterocycles.

Formation of Fused and Spirocyclic Thiolane Derivatives

The thiolane core of 2,2-Diphenylthiolane-3-carbonitrile provides a foundation for the synthesis of more intricate polycyclic systems. The development of synthetic routes to fused and spirocyclic structures is a prominent area of organic chemistry, driven by the prevalence of such motifs in biologically active molecules. nih.gov

Fused Thiolane Derivatives: The synthesis of fused heterocycles often involves the annulation of a new ring onto a pre-existing scaffold. In the context of 2,2-Diphenylthiolane-3-carbonitrile, reactions that engage the carbon atoms adjacent to the sulfur atom or the carbon bearing the nitrile group could lead to the formation of fused bicyclic systems. For instance, intramolecular cyclization reactions, potentially triggered by the derivatization of the nitrile group, could lead to the formation of thieno-fused heterocycles. The synthesis of various fused polyheterocyclic compounds often utilizes cycloaddition reactions as a key strategy. rsc.org

Spirocyclic Thiolane Derivatives: Spirocycles, which contain two rings connected by a single common atom, are of increasing interest in medicinal chemistry due to their inherent three-dimensionality. nih.gov The gem-diphenyl substitution at the C2 position of 2,2-Diphenylthiolane-3-carbonitrile could influence the stereochemical outcome of reactions at adjacent centers, potentially enabling the diastereoselective synthesis of spirocyclic compounds. The synthesis of spirocyclic diindenothiophenes has been achieved through the cyclization of tosylhydrazones with appropriately substituted thiophene (B33073) precursors. nih.gov

Derivatization of the Nitrile Moiety to Access Diverse Nitrogen-Containing Heterocycles

The nitrile group is a highly versatile functional group that can be transformed into a wide range of other functionalities, particularly nitrogen-containing heterocycles. researchgate.net This versatility is central to the potential of 2,2-Diphenylthiolane-3-carbonitrile as a synthetic precursor.

The transformation of nitriles into amines, amides, and carboxylic acids is a fundamental process in organic synthesis. researchgate.net For instance, the reduction of the nitrile group would yield an aminomethyl substituent, which could then participate in cyclization reactions to form nitrogen-containing rings. The hydrolysis of the nitrile, either partial to an amide or complete to a carboxylic acid, opens up further avenues for derivatization. For example, the resulting carboxylic acid could undergo condensation reactions to form various heterocyclic systems. The reaction of nitriles with organometallic reagents or their participation in cycloaddition reactions can also lead to the formation of diverse heterocyclic structures.

Application as a Chiral Building Block in Asymmetric Synthesis

Chiral auxiliaries and building blocks are fundamental tools in asymmetric synthesis, enabling the selective formation of one enantiomer of a chiral molecule. The presence of a stereocenter at the C3 position of 2,2-Diphenylthiolane-3-carbonitrile suggests that if this compound could be resolved into its individual enantiomers, it could serve as a valuable chiral building block.

The use of chiral, non-racemic starting materials is a powerful strategy in the synthesis of enantiomerically pure compounds. The stereocenter within the chiral building block can direct the stereochemical outcome of subsequent reactions, leading to the formation of new stereocenters with high levels of control. The bulky diphenyl groups at the C2 position could exert significant steric influence, potentially leading to high diastereoselectivity in reactions at the C3 position or involving the nitrile group.

Development as a Ligand or Scaffold in Organometallic Catalysis

The sulfur atom in the thiolane ring possesses lone pairs of electrons that could coordinate to a metal center, suggesting the potential for 2,2-Diphenylthiolane-3-carbonitrile and its derivatives to act as ligands in organometallic catalysis. Chiral sulfur-containing ligands have been successfully employed in a variety of asymmetric catalytic transformations. researchgate.net

The development of new ligands is crucial for advancing the field of organometallic catalysis. The structural features of 2,2-Diphenylthiolane-3-carbonitrile, including the thiolane sulfur atom and the potential for introducing other coordinating groups via the nitrile functionality, could lead to the design of novel ligand architectures. If prepared in an enantiomerically pure form, it could serve as a chiral ligand for asymmetric catalysis, where the stereochemical information from the ligand is transferred to the product of the catalytic reaction.

Design and Synthesis of Functionally Enhanced Derivatives for Specific Research Purposes

The structure of 2,2-Diphenylthiolane-3-carbonitrile can be systematically modified to create functionally enhanced derivatives tailored for specific research applications. This process of rational design and synthesis is a cornerstone of modern chemical research, allowing for the fine-tuning of a molecule's properties.

For example, the introduction of various substituents on the phenyl rings could modulate the electronic and steric properties of the molecule. This could be useful in optimizing its performance as a ligand in catalysis or in influencing the reactivity of the nitrile group. Furthermore, the transformation of the nitrile group into other functional groups, as discussed in section 6.1.2, would generate a library of derivatives with diverse chemical properties, expanding the potential applications of this scaffold.

Integration into Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient and atom-economical processes. Similarly, cascade reactions, which involve two or more sequential transformations where the product of the first step is the substrate for the next, allow for the rapid construction of molecular complexity.

The functional groups present in 2,2-Diphenylthiolane-3-carbonitrile make it a potential candidate for integration into such complex reaction sequences. The nitrile group can act as an electrophile or be transformed into a nucleophilic amine, making it suitable for participation in various MCRs. The thiolane ring itself can be constructed via MCRs, and it is conceivable that 2,2-Diphenylthiolane-3-carbonitrile could be synthesized in this manner or used as a component in subsequent MCRs to build more elaborate structures. Cascade reactions involving this molecule could be designed to rapidly generate polycyclic systems, leveraging the reactivity of both the thiolane ring and the nitrile functionality.

Advanced Derivatization Strategies in Analytical and Mechanistic Studies

Derivatization for Enhanced Spectroscopic and Chromatographic Detection

The inherent structure of 2,2-Diphenylthiolane-3-carbonitrile may present challenges for direct analysis via spectroscopic and chromatographic methods due to a lack of strong chromophores or fluorophores. Derivatization can be employed to introduce moieties that enhance its detectability.

For spectroscopic analysis , particularly UV-Visible spectrophotometry, a derivatizing agent that reacts with the nitrile group could be introduced. For instance, a reaction that converts the nitrile to a more chromophoric functional group would be beneficial. Many pharmaceuticals that lack adequate chromophores undergo such derivatization to allow for analysis in the visible region of the electromagnetic spectrum. researchgate.net

In chromatographic detection , especially in liquid chromatography-mass spectrometry (LC-MS/MS), derivatization can improve ionization efficiency and chromatographic separation. nih.govresearchgate.net For a compound like 2,2-Diphenylthiolane-3-carbonitrile, reagents targeting the nitrile or potentially the thiolane ring after a ring-opening reaction could be utilized. The goal is to attach a tag that is readily ionizable, leading to a significant enhancement in signal intensity. nih.govresearchgate.net A systematic comparison of different derivatization reagents would be necessary to determine the optimal choice for sensitivity and selectivity. nih.govresearchgate.net

Interactive Data Table: Potential Derivatization Reagents for Enhanced Detection

| Derivatization Target | Reagent Class | Potential Effect | Analytical Technique |

| Nitrile Group | Reagents for hydrolysis to carboxylic acid, followed by esterification with a chromophoric alcohol | Introduction of a UV-active group | HPLC-UV |

| Thiolane Sulfur (after oxidation) | Fluorescent tagging agents reacting with sulfones | Introduction of a fluorophore | Fluorescence Spectroscopy, HPLC-Fluorescence |

| Aromatic Rings | Electrophilic substitution to introduce a reporter group | Altered spectroscopic properties | UV-Vis, NMR |

Chemical Modification for Isotopic Labeling and Tracing Studies

Isotopic labeling is a powerful technique to trace the metabolic fate or reaction pathway of a molecule. wikipedia.orguu.nl For 2,2-Diphenylthiolane-3-carbonitrile, stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) could be incorporated.

The synthesis of the molecule could be modified to include isotopically labeled precursors. For example, using ¹³C-labeled benzophenone or a ¹⁵N-labeled cyanide source during the synthesis would result in a labeled version of the target compound. These labeled molecules behave almost identically to their unlabeled counterparts but can be distinguished using mass spectrometry or nuclear magnetic resonance (NMR). wikipedia.org

Isotope tracing experiments are invaluable for understanding cellular metabolism and biochemical pathways. uu.nl By introducing the labeled 2,2-Diphenylthiolane-3-carbonitrile into a biological system, its transformation products can be tracked and identified, providing a dynamic view of its interactions. uu.nl

Interactive Data Table: Isotopic Labeling Strategies

| Isotope | Position of Labeling | Synthetic Precursor | Detection Method | Application |

| ¹³C | Phenyl Rings | ¹³C-labeled Benzophenone | Mass Spectrometry, ¹³C-NMR | Tracing metabolic pathways |

| ¹⁵N | Nitrile Group | K¹⁵CN | Mass Spectrometry, ¹⁵N-NMR | Following the fate of the nitrile group |

| ²H | Thiolane Ring | Deuterated reagents in synthesis | Mass Spectrometry, ²H-NMR | Studying reaction mechanisms, kinetic isotope effects |

Strategies for Mechanistic Probing and Reaction Intermediate Trapping

Understanding the mechanism of reactions involving 2,2-Diphenylthiolane-3-carbonitrile requires the ability to probe the reaction pathway and identify transient intermediates. Chemical derivatization plays a crucial role in these studies.

Mechanistic probing can involve introducing functional groups that act as reporters. nih.gov For example, attaching a fluorescent tag allows for the visualization of the molecule's interaction with other species and its localization within a system. nih.gov Photoaffinity labels can also be incorporated to identify binding partners through covalent cross-linking upon photoactivation. nih.gov

Reaction intermediate trapping is a technique used to capture short-lived species for structural and spectroscopic analysis. nih.gov This can be achieved by introducing a "trapping" agent into the reaction mixture that selectively reacts with the intermediate to form a stable, detectable product. The choice of trapping agent depends on the nature of the suspected intermediate. For radical intermediates, spin traps can be used, while for electrophilic or nucleophilic intermediates, appropriate nucleophiles or electrophiles can be employed.

Interactive Data Table: Mechanistic Probing and Trapping Strategies

| Strategy | Approach | Derivatizing Agent/Method | Information Gained |

| Mechanistic Probing | Fluorescent Labeling | Attaching a fluorophore to the molecule | Visualization of molecular interactions and localization |

| Mechanistic Probing | Photoaffinity Labeling | Incorporation of a photo-reactive group | Identification of binding partners |

| Intermediate Trapping | Radical Intermediate | Spin trapping agents (e.g., DMPO) | Detection and characterization of radical species by EPR |

| Intermediate Trapping | Electrophilic Intermediate | Nucleophilic trapping agents | Formation of a stable adduct for identification |

Supramolecular Chemistry and Non Covalent Interactions

Host-Guest Chemistry Involving 2,2-Diphenylthiolane-3-carbonitrile and Its Derivatives

The concept of host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. While there are no specific studies detailing 2,2-diphenylthiolane-3-carbonitrile as either a host or a guest, its derivatives could be designed to participate in such interactions. For instance, functionalization of the phenyl rings could introduce recognition sites or cavities suitable for binding small molecules. Macrocyclic hosts like cyclodextrins, which have hydrophobic cavities, could potentially encapsulate the diphenylmethane (B89790) moiety of the molecule, driven by hydrophobic and van der Waals interactions. nih.gov

Investigation of Intermolecular Forces (Hydrogen Bonding, π-π Stacking, Van der Waals Forces, Electrostatic Interactions)

The supramolecular behavior of 2,2-diphenylthiolane-3-carbonitrile would be dictated by a combination of intermolecular forces:

Hydrogen Bonding: While the parent molecule lacks classical hydrogen bond donors, the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. In the presence of suitable donor molecules, such as water or alcohols, weak C-H···N hydrogen bonds could also form.

π-π Stacking: The two phenyl groups are prime candidates for π-π stacking interactions. These interactions, where the aromatic rings align face-to-face or face-to-edge, are a significant driving force for the self-assembly of aromatic compounds. nih.gov

Electrostatic Interactions: The nitrile group possesses a significant dipole moment due to the electronegativity difference between carbon and nitrogen, leading to potential dipole-dipole interactions.

Molecular Recognition Phenomena and Binding Affinity Studies

Molecular recognition refers to the specific binding of two or more molecules through non-covalent interactions. The diverse functional groups in 2,2-diphenylthiolane-3-carbonitrile could allow for specific recognition events. For example, the nitrile group could interact with metal ions or other Lewis acidic centers. The aromatic rings could engage in specific π-stacking interactions with complementary aromatic systems.

The affinity of these binding events could be studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can detect changes in the chemical environment of atoms upon binding. nih.gov Computational modeling can also provide insights into the binding energies and preferred geometries of interaction.

Self-Assembly Processes and Supramolecular Architecture Formation

The interplay of the aforementioned intermolecular forces can lead to the spontaneous self-assembly of 2,2-diphenylthiolane-3-carbonitrile molecules into ordered supramolecular architectures. Thiophene (B33073) derivatives, in general, are known to self-assemble into various nanostructures like nanoparticles and fibers, driven by π-stacking and other interactions. nih.govchemrxiv.orgresearchgate.netchemrxiv.org It is plausible that 2,2-diphenylthiolane-3-carbonitrile could exhibit similar behavior, potentially forming liquid crystalline phases or well-defined crystalline structures. The final architecture would be highly dependent on factors such as solvent, temperature, and concentration.

Dynamic Covalent Chemistry and Responsive Chemical Systems

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of dynamic and responsive chemical systems. The thiolane ring and the nitrile group in 2,2-diphenylthiolane-3-carbonitrile offer potential for engaging in DCC.

The thiol-disulfide exchange is a classic example of a dynamic covalent reaction. rug.nl While the sulfur in the thiolane ring is part of a stable thioether, derivatives containing free thiol groups could participate in such exchanges.

The nitrile group can also participate in reversible reactions. For instance, nitriles can react with thiols to form thioimidates, a reaction that is often reversible. nih.govnih.gov This reactivity could be exploited to create dynamic systems where the connectivity of the molecular components can be controlled by external stimuli.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.